molecular formula C12H14INO4 B3247565 3-Iodo-N-Cbz-DL-alanine methyl ester CAS No. 1822420-54-1

3-Iodo-N-Cbz-DL-alanine methyl ester

Cat. No.: B3247565
CAS No.: 1822420-54-1
M. Wt: 363.15 g/mol
InChI Key: CADXRZVJHPSEOI-UHFFFAOYSA-N
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Description

3-Iodo-N-Cbz-DL-alanine methyl ester: is a chemical compound with the molecular formula C₁₂H₁₄INO₄ and a molecular weight of 363.15 g/mol . It is a derivative of alanine, an amino acid, and contains an iodine atom, a carbobenzyloxy (Cbz) protecting group, and a methyl ester functional group. This compound is primarily used in research settings, particularly in the synthesis of peptides and other complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-N-Cbz-DL-alanine methyl ester typically involves the following steps:

    Protection of Alanine: The amino group of DL-alanine is protected using a carbobenzyloxy (Cbz) group. This is achieved by reacting DL-alanine with benzyl chloroformate in the presence of a base such as sodium hydroxide.

    Iodination: The protected alanine is then iodinated using iodine and a suitable oxidizing agent like sodium iodide in the presence of an acid such as acetic acid.

    Esterification: The carboxylic acid group of the iodinated, protected alanine is esterified using methanol and a catalyst such as sulfuric acid to form the methyl ester.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The iodine atom in 3-Iodo-N-Cbz-DL-alanine methyl ester can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

    Deprotection: The Cbz protecting group can be removed using hydrogenation in the presence of a palladium catalyst.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar aprotic solvents like dimethylformamide (DMF).

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

    Deprotection: Hydrogen gas and palladium on carbon (Pd/C) catalyst.

Major Products:

    Substitution Reactions: Products depend on the nucleophile used, such as azido or thiol derivatives.

    Hydrolysis: The corresponding carboxylic acid derivative.

    Deprotection: DL-alanine derivatives without the Cbz group.

Scientific Research Applications

3-Iodo-N-Cbz-DL-alanine methyl ester is used in various scientific research applications, including:

    Peptide Synthesis: It serves as a building block in the synthesis of peptides, where the Cbz group protects the amino group during coupling reactions.

    Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly in the design of enzyme inhibitors and receptor ligands.

    Biological Studies: The compound is used to study protein-ligand interactions and enzyme mechanisms.

    Chemical Biology: It is employed in the synthesis of labeled peptides for use in biochemical assays and imaging studies.

Mechanism of Action

The mechanism of action of 3-Iodo-N-Cbz-DL-alanine methyl ester is primarily related to its role as a synthetic intermediate. The iodine atom and the Cbz protecting group facilitate various chemical transformations, allowing for the selective modification of the molecule. The compound itself does not have a specific biological target but is used to create molecules that do.

Comparison with Similar Compounds

    3-Iodo-DL-alanine methyl ester: Lacks the Cbz protecting group, making it less suitable for peptide synthesis.

    N-Cbz-DL-alanine methyl ester: Lacks the iodine atom, limiting its use in substitution reactions.

    3-Bromo-N-Cbz-DL-alanine methyl ester: Similar structure but with a bromine atom instead of iodine, which can affect reactivity and selectivity in chemical reactions.

Uniqueness: 3-Iodo-N-Cbz-DL-alanine methyl ester is unique due to the presence of both the iodine atom and the Cbz protecting group, making it highly versatile for various synthetic applications. The iodine atom allows for selective substitution reactions, while the Cbz group protects the amino group during peptide synthesis.

Properties

IUPAC Name

methyl 3-iodo-2-(phenylmethoxycarbonylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14INO4/c1-17-11(15)10(7-13)14-12(16)18-8-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CADXRZVJHPSEOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CI)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14INO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Iodo-N-Cbz-DL-alanine methyl ester
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